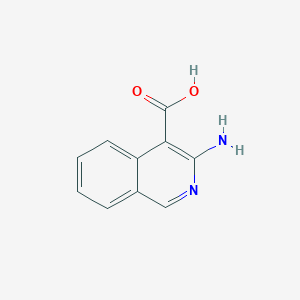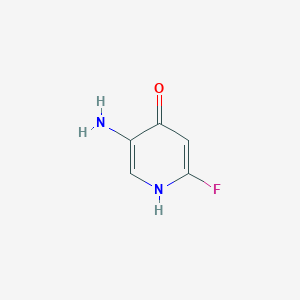
5-Amino-2-fluoropyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-fluoropyridin-4-ol: is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 5-Amino-2-fluoropyridin-4-ol often begins with 2-pyridine carboxylic acid.
Fluorination: The carboxylic acid is fluorinated using a fluoride source and an oxidant to obtain 4-fluoropyridine-2-formic acid.
Amination: The fluoropyridine-2-formic acid is then reacted with chloroformate, an organic base, and an ammonia source to produce 4-fluoropyridine-2-formamide.
Hofmann Amide Degradation: The formamide undergoes Hofmann amide degradation to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents used are typically cost-effective and readily available, and the reaction conditions are designed to be safe and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Amino-2-fluoropyridin-4-ol can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-fluoropyridin-4-ol is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its fluorinated nature enhances its binding affinity and selectivity towards biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 5-Amino-2-fluoropyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity by forming strong interactions with the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
2-Amino-5-fluoropyridine: Another fluorinated pyridine derivative with similar applications in pharmaceuticals and agrochemicals.
4-Amino-5-fluoropyridin-2-ol: A structural isomer with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 5-Amino-2-fluoropyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and fluorine groups on the pyridine ring enhances its versatility in various applications .
Propriétés
IUPAC Name |
5-amino-2-fluoro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWBDYCEYLOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
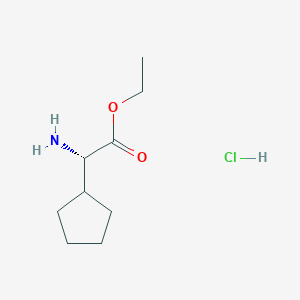
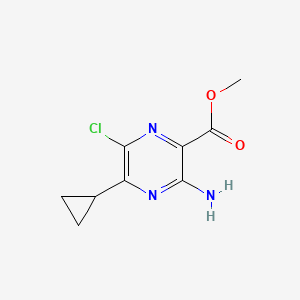



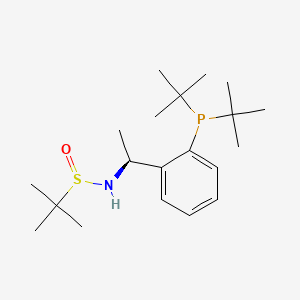


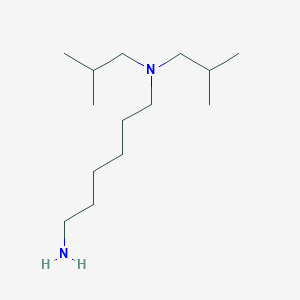

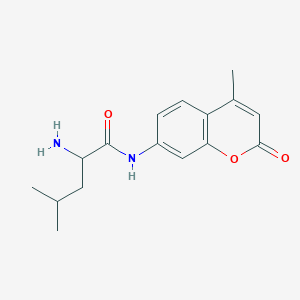
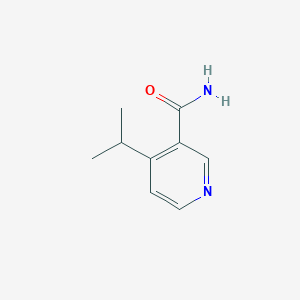
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
